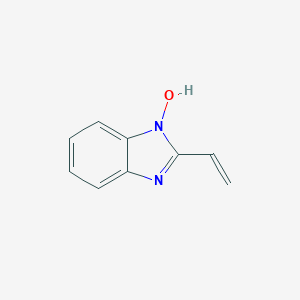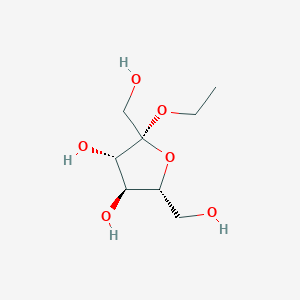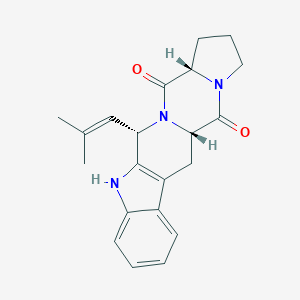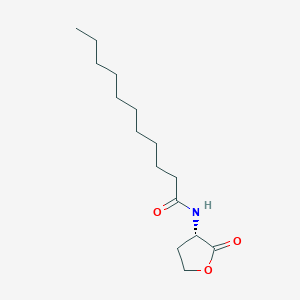
N-undecanoyl-L-Homoserine lactone
Vue d'ensemble
Description
N-undecanoyl-L-Homoserine lactone is a bacterial quorum-sensing signaling molecule . It induces GFP production in an E. coli reporter strain expressing the V. fischeri LuxR-P luxI quorum-sensing operon when used at concentrations ranging from 100 to 1,000 nM .
Synthesis Analysis
An enzymatic method to produce N-acyl homoserine lactones (AHLs) is described. This report represents the first example of the synthesis of bioactive AHLs using immobilized Candida antarctica lipase as the catalyst .
Molecular Structure Analysis
The molecular formula of N-undecanoyl-L-Homoserine lactone is C15H27NO3 .
Chemical Reactions Analysis
N-undecanoyl-L-Homoserine lactone is a bacterial quorum-sensing signaling molecule. It induces GFP production in an E. coli reporter strain expressing the V. fischeri LuxR-P luxI quorum-sensing operon when used at concentrations ranging from 100 to 1,000 nM .
Physical And Chemical Properties Analysis
The molecular formula of N-undecanoyl-L-Homoserine lactone is C15H27NO3. Its average mass is 269.380 Da and its monoisotopic mass is 269.199097 Da .
Applications De Recherche Scientifique
Quorum Sensing in Bacteria
Field
Application
“N-undecanoyl-L-Homoserine lactone” is a bacterial quorum-sensing signaling molecule. It plays a crucial role in regulating gene expression and affecting cellular metabolism in bacteria .
Method of Application
This molecule is used in concentrations ranging from 100 to 1,000 nM to induce GFP production in an E. coli reporter strain expressing the V. fischeri LuxR-P luxI quorum-sensing operon .
Results
The application of “N-undecanoyl-L-Homoserine lactone” in this context has been shown to effectively induce GFP production, demonstrating its role in bacterial quorum sensing .
High Ammonia Nitrogen Wastewater Treatment
Field
Environmental Science and Water Research
Application
“N-undecanoyl-L-Homoserine lactone” has been studied for its effects on the performance of high ammonia nitrogen wastewater treatment. It’s considered a potential bioaugmentation method .
Method of Application
In lab-scale SBRs treating high ammonia nitrogen wastewater, 2 μM of exogenous “N-undecanoyl-L-Homoserine lactone” was added to study its effects on the distribution of AHLs, reactor performance, extracellular polymeric substance (EPS) characteristics, and microbial community structure .
Results
The study found that the effects of “N-undecanoyl-L-Homoserine lactone” were significantly different at room temperature and low temperature. It was found to promote the growth and activity of microorganisms, enhance protein synthesis, and inhibit polysaccharide production, thereby effectively controlling nitrite nitrogen accumulation .
Regulation of Virulence and Exoproteases
Field
Application
“N-undecanoyl-L-Homoserine lactone” is involved in the regulation of virulence and exoproteases .
Method of Application
The molecule is used in bacterial cultures to study its effects on the production of virulence factors and exoproteases .
Results
The application of “N-undecanoyl-L-Homoserine lactone” has been shown to regulate the production of these factors, thereby affecting the pathogenicity of the bacteria .
Infection Prevention
Field
Medical Science and Immunology
Application
“N-undecanoyl-L-Homoserine lactone” is studied for its potential role in infection prevention .
Method of Application
The molecule is used in in-vitro and in-vivo models to study its effects on the immune response and the prevention of bacterial infections .
Results
Studies have shown that “N-undecanoyl-L-Homoserine lactone” can modulate the immune response and potentially prevent infections .
Biofilm Formation
Field
Application
“N-undecanoyl-L-Homoserine lactone” is involved in the formation of biofilms .
Method of Application
The molecule is used in bacterial cultures to study its effects on biofilm formation .
Results
The application of “N-undecanoyl-L-Homoserine lactone” has been shown to stimulate bacterial growth and promote the formation of biofilms .
Bioremediation
Field
Environmental Science and Biotechnology
Application
Biomolecules derived from bacteria, such as “N-undecanoyl-L-Homoserine lactone”, can potentially be used for bioremediation .
Method of Application
The molecule is used in environmental samples to study its effects on the degradation of pollutants .
Results
Studies have suggested that “N-undecanoyl-L-Homoserine lactone” can enhance the biodegradation of pollutants, thereby contributing to bioremediation .
Modulation of Immune Response
Field
Application
“N-undecanoyl-L-Homoserine lactone” has been studied for its potential role in modulating the immune response .
Method of Application
The molecule is used in in-vitro and in-vivo models to study its effects on the immune response .
Results
Studies have shown that “N-undecanoyl-L-Homoserine lactone” can modulate the immune response, potentially affecting the outcome of bacterial infections .
Biosensors
Field
Application
“N-undecanoyl-L-Homoserine lactone” can potentially be used in the development of biosensors .
Method of Application
The molecule is used in lab-scale models to study its potential application in biosensor technology .
Results
Preliminary studies suggest that “N-undecanoyl-L-Homoserine lactone” could be used as a signaling molecule in biosensors .
Cancer Research
Field
Application
“N-undecanoyl-L-Homoserine lactone” is being studied for its potential applications in cancer research .
Method of Application
The molecule is used in in-vitro and in-vivo models to study its effects on cancer cells .
Results
While research is still in the early stages, there is potential for “N-undecanoyl-L-Homoserine lactone” to play a role in cancer research .
Orientations Futures
Propriétés
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]undecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-2-3-4-5-6-7-8-9-10-14(17)16-13-11-12-19-15(13)18/h13H,2-12H2,1H3,(H,16,17)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWJNUREPGJHSG-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC(=O)N[C@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025436 | |
| Record name | N-Undecanoyl-L-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-undecanoyl-L-Homoserine lactone | |
CAS RN |
216596-71-3 | |
| Record name | N-Undecanoyl-L-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



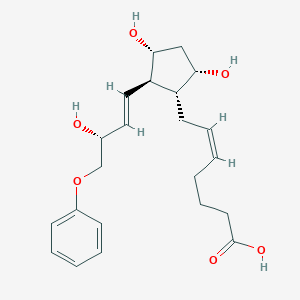
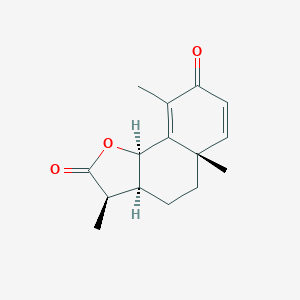
![1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine](/img/structure/B160340.png)
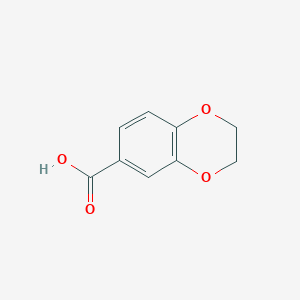
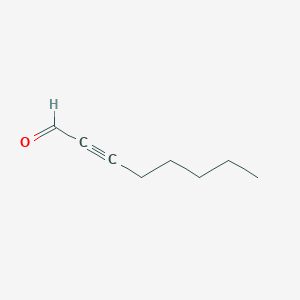
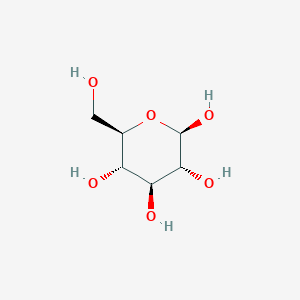
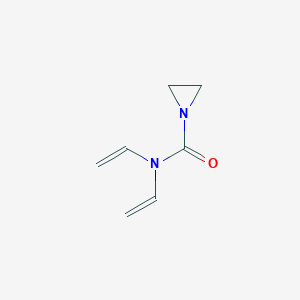
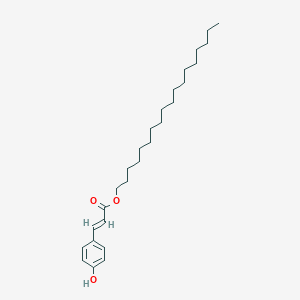
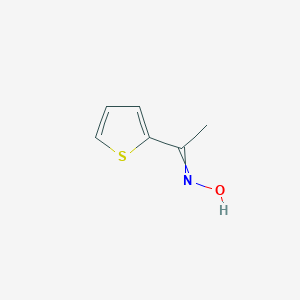
![1-[(2-Chloroethyl)sulfanyl]-3-methylbutane](/img/structure/B160360.png)
![6-[(3aR,6S,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-4-methoxy-1,3-benzodioxole](/img/structure/B160364.png)
